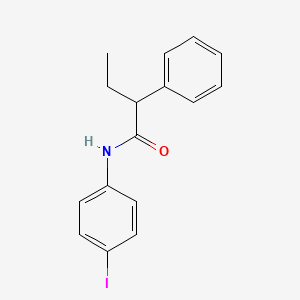

N-(4-iodophenyl)-2-phenylbutanamide

Description

N-(4-Iodophenyl)-2-phenylbutanamide is an aromatic amide characterized by a 4-iodophenyl group attached to a 2-phenylbutanamide backbone. Its molecular formula is C₁₆H₁₆INO (molecular weight: 381.22 g/mol) . The compound’s solubility in chlorinated solvents (e.g., dichloromethane) suggests utility in solution-phase applications, such as thin-film deposition for material science .

Properties

IUPAC Name |

N-(4-iodophenyl)-2-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16INO/c1-2-15(12-6-4-3-5-7-12)16(19)18-14-10-8-13(17)9-11-14/h3-11,15H,2H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOEJGCDXSIXBOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-iodophenyl)-2-phenylbutanamide typically involves the following steps:

Formation of the Amide Bond: The initial step involves the reaction of 4-iodoaniline with 2-phenylbutanoyl chloride in the presence of a base such as triethylamine. This reaction forms the desired amide bond.

Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: While specific industrial production methods for N-(4-iodophenyl)-2-phenylbutanamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The iodine atom in N-(4-iodophenyl)-2-phenylbutanamide can undergo substitution reactions, such as the Suzuki-Miyaura coupling, to form various biaryl compounds.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions to form biaryl products.

Oxidation and Reduction: Standard oxidizing and reducing agents can be used, depending on the desired transformation.

Major Products:

Biaryl Compounds: Formed through substitution reactions.

Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.

Scientific Research Applications

Chemistry:

Synthetic Intermediates: N-(4-iodophenyl)-2-phenylbutanamide can serve as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

Potential Drug Development: The compound’s structure suggests it could be explored for biological activity, including antibacterial and antifungal properties.

Industry:

Mechanism of Action

The mechanism of action for N-(4-iodophenyl)-2-phenylbutanamide would depend on its specific application. For instance, if used as a drug, it might interact with biological targets such as enzymes or receptors. The iodine atom could play a role in enhancing the compound’s binding affinity or specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Compounds with halogenated phenyl groups exhibit distinct physicochemical and biological properties. Below is a comparative analysis:

Key Findings :

- Halogen Impact : Despite the larger atomic radius of iodine compared to fluorine, halogen size minimally affects inhibitory potency in maleimide derivatives (e.g., IC₅₀ ~4–7 μM for MGL inhibition) .

- Solubility: Bulky iodophenyl groups enhance solubility in non-polar solvents compared to smaller halogens, as seen in HTMs3a–c (dichloromethane/chloroform solubility) .

Backbone Modifications in Amide Derivatives

Variations in the amide backbone influence reactivity and biological activity:

Key Findings :

- Synthetic Yields : Steric hindrance from multiple iodophenyl groups (e.g., HTMs3c ) reduces yields (30% vs. 80% for HTMs3b ) .

- Diagnostic Utility: 123I-FP-CIT, a tropane derivative with a 4-iodophenyl group, shows 90% sensitivity in Lewy body dementia detection but lower specificity (76%) compared to 123I-MIBG (93% sensitivity, 100% specificity) .

Pharmacological Activity Comparison

Selected compounds with 4-iodophenyl motifs and their biological activities:

Key Findings :

- Enzyme Inhibition: Iodine’s electron-withdrawing effect may enhance binding affinity in enzyme inhibitors, though this is less pronounced than electronic effects from substituents like nitro or cyano groups .

- Imaging Agents: 123I-FP-CIT’s diagnostic limitations (e.g., false positives in Parkinsonian disorders) highlight the need for structural optimization in iodophenyl-based tracers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.